4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Catalog No.
S1911406
CAS No.
79315-62-1
M.F
C21H17NO3S
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

CAS Number

79315-62-1

Product Name

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

IUPAC Name

1-(benzenesulfonyl)-4-phenylmethoxyindole

Molecular Formula

C21H17NO3S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C21H17NO3S/c23-26(24,18-10-5-2-6-11-18)22-15-14-19-20(22)12-7-13-21(19)25-16-17-8-3-1-4-9-17/h1-15H,16H2

InChI Key

PJQIKOUOYALITN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4

Medicinal Chemistry Lead

The core structure of 4-BnSO2-Indole combines an indole group, a common scaffold in many biologically active molecules, with a benzyloxy and a phenylsulfonyl group. These substituents can influence various properties like solubility, binding affinity, and metabolic stability [1]. This combination makes 4-BnSO2-Indole an interesting starting point for synthesizing novel drug candidates.

*Source: [1] Nature Reviews Drug Discovery (2002) 1:133-142 ""

Precursor for Analog Synthesis

The benzyloxy group in 4-BnSO2-Indole can be readily replaced with other functional groups through chemical reactions. This allows researchers to create a library of analogs with diverse functionalities, which can then be screened for biological activity. This approach is valuable in drug discovery for identifying potential drug candidates with improved properties [2].

*Source: [2] Chemical & Engineering News (2016) 94(18): 30-39 ""

Scaffold for Bioactive Molecules

The indole ring system is present in many naturally occurring bioactive molecules, including alkaloids and neurotransmitters. Indole-containing compounds have been shown to exhibit various biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial effects [3, 4]. 4-BnSO2-Indole could potentially serve as a scaffold for designing and synthesizing new indole-based drugs with desired therapeutic properties.

*Source: [3] Journal of Medicinal Chemistry (2007) 50(21): 5002-5012 ""*Source: [4] European Journal of Medicinal Chemistry (2008) 43(8): 1747-1753 ""

4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole is a heterocyclic compound characterized by the molecular formula C21H17NO3S. It features an indole core substituted with a benzyloxy group at the 4-position and a phenylsulfonyl moiety at the 1-position. The compound exhibits unique structural properties that contribute to its potential biological activities, particularly in neuropharmacology and enzyme inhibition .

Typical of indole derivatives, including:

  • Sulfonylation: The introduction of sulfonyl groups can enhance the compound's reactivity and biological activity.
  • Nucleophilic Substitution: The benzyloxy group can be replaced under certain conditions, allowing for further functionalization.
  • Oxidation: The indole ring can undergo oxidation, leading to various derivatives that may possess different pharmacological properties .

4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole has been studied for its potential biological activities, particularly as a ligand targeting cholinesterases and serotonin receptors. Its multifunctional properties suggest it may have applications in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting amyloid-beta aggregation and modulating neurotransmitter systems .

Notable Activities:

  • Cholinesterase Inhibition: This activity is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease.
  • Serotonergic Activity: Its interaction with serotonin receptors indicates potential antidepressant or anxiolytic effects .

The synthesis of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole typically involves several key steps:

  • Formation of Indole Derivatives: Starting from readily available precursors, indoles can be synthesized through cyclization reactions.
  • Sulfonylation: The introduction of the phenylsulfonyl group can be achieved via electrophilic substitution methods.
  • Benzyloxy Group Introduction: This step often involves the use of benzylic halides or alcohols in nucleophilic substitution reactions .

The compound's unique properties make it suitable for various applications:

  • Pharmaceutical Development: As a potential drug candidate for neurodegenerative diseases.
  • Research Tools: Used in studies investigating cholinergic and serotonergic systems.
  • Chemical Probes: For understanding the mechanisms of enzyme inhibition and receptor modulation .

Research has indicated that 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole interacts with several biological targets, notably cholinesterases and serotonin receptors. These interactions highlight its potential as a multifunctional agent capable of addressing multiple pathways involved in neurodegeneration.

Key Findings:

  • Inhibition of Acetylcholinesterase: Contributes to increased acetylcholine levels, enhancing cognitive function.
  • Modulation of Serotonin Receptors: Offers potential therapeutic effects on mood and anxiety disorders .

Several compounds share structural similarities with 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1-(Phenylsulfonyl)-1H-indoleLacks benzyloxy groupPrimarily cholinesterase inhibitor
4-(Hydroxy)-1-(phenylsulfonyl)-1H-indoleHydroxyl instead of benzyloxyPotential antioxidant properties
5-(Benzyloxy)-indoleDifferent position for benzyloxyVaries in receptor affinity

Uniqueness of 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole

This compound's combination of the benzyloxy and phenylsulfonyl groups at specific positions on the indole ring confers distinct pharmacological profiles that are not found in similar compounds. Its ability to target multiple receptors makes it particularly noteworthy for drug development aimed at treating complex neurological disorders .

XLogP3

4.7

Wikipedia

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Dates

Modify: 2023-08-16

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